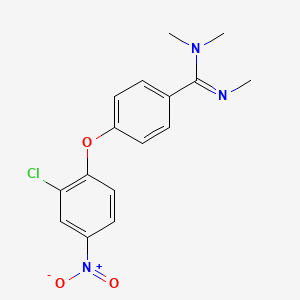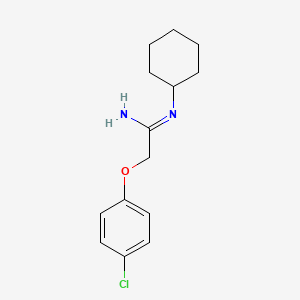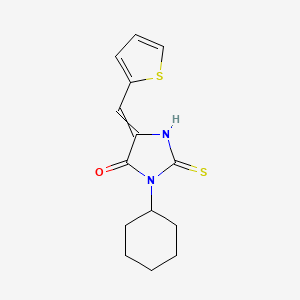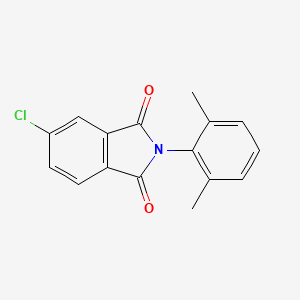![molecular formula C24H20Cl6N4O2 B12468119 3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12468119.png)
3,3'-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a hexane-1,6-diyl linker connecting two quinazolinone moieties, each substituted with a trichloromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] typically involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hexane-1,6-diamine. This reaction is followed by condensation with aromatic and heterocyclic aldehydes in acetic anhydride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the quinazolinone moieties can yield dihydroquinazolinones.
Substitution: The trichloromethyl groups can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other biologically active quinazolinones.
Industry: Potential use as a stabilizer or additive in polymer chemistry.
Mécanisme D'action
The mechanism of action of 3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinazolinone moieties. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-hexane-1,6-diylbis(2-thioxothiazolidin-4-one): Another compound with a hexane-1,6-diyl linker but different functional groups.
N,N’-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide): A compound with antioxidant properties and a similar hexane-1,6-diyl linker.
Uniqueness
3,3’-hexane-1,6-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one] is unique due to its specific substitution pattern and the presence of trichloromethyl groups, which impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H20Cl6N4O2 |
|---|---|
Poids moléculaire |
609.1 g/mol |
Nom IUPAC |
3-[6-[4-oxo-2-(trichloromethyl)quinazolin-3-yl]hexyl]-2-(trichloromethyl)quinazolin-4-one |
InChI |
InChI=1S/C24H20Cl6N4O2/c25-23(26,27)21-31-17-11-5-3-9-15(17)19(35)33(21)13-7-1-2-8-14-34-20(36)16-10-4-6-12-18(16)32-22(34)24(28,29)30/h3-6,9-12H,1-2,7-8,13-14H2 |
Clé InChI |
XSJKNXKZRKMXSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C(Cl)(Cl)Cl)CCCCCCN3C(=O)C4=CC=CC=C4N=C3C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12468037.png)
![Propyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12468043.png)
![6-(4-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B12468049.png)

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12468073.png)
![3-(Benzylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12468081.png)
![2-[5-(4-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468089.png)
![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468094.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B12468106.png)


![4-[(2Z)-2-(3-oxonaphtho[1,2-b]thiophen-2(3H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B12468126.png)


